molecular formula C19H15ClN2OS B2928827 (E)-3-(2-chlorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide CAS No. 1798401-56-5

(E)-3-(2-chlorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide

Cat. No.: B2928827
CAS No.: 1798401-56-5
M. Wt: 354.85
InChI Key: SNVGLXIDXCYMOQ-ZHACJKMWSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide is a synthetic acrylamide derivative characterized by:

  • Acrylamide backbone: The (E)-configured α,β-unsaturated carbonyl group facilitates covalent interactions with biological targets.
  • 2-(2-Methylthiazol-4-yl)phenyl substituent: The thiazole ring contributes to π-π stacking and hydrogen-bonding interactions, while the methyl group modulates steric effects.

This compound is hypothesized to exhibit bioactivity in kinase inhibition or receptor modulation, though specific targets require further validation.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2OS/c1-13-21-18(12-24-13)15-7-3-5-9-17(15)22-19(23)11-10-14-6-2-4-8-16(14)20/h2-12H,1H3,(H,22,23)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVGLXIDXCYMOQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(2-chlorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C18H17ClN2OS
  • Molecular Weight: 344.86 g/mol

The presence of a chlorophenyl group and a thiazole moiety suggests potential interactions with biological targets, including enzymes and receptors.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Receptor Modulation: It could interact with various receptors, altering signaling pathways that contribute to cell survival or apoptosis.

Research indicates that compounds with similar structures often exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis .

Antimicrobial Activity

A study focusing on the antibacterial properties of related acrylamide derivatives found that compounds with similar structural features demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against various bacterial strains . It is hypothesized that this compound may exhibit comparable activity due to its structural similarities.

Anticancer Activity

In vitro studies have suggested that acrylamide derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the mitochondrial pathway of apoptosis. For instance, compounds with a similar thiazole structure have been shown to inhibit cancer cell growth effectively . Further research is needed to elucidate the specific pathways affected by this compound.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of acrylamide derivatives. Key observations include:

  • Chlorophenyl Group: The introduction of electron-withdrawing groups like chlorine enhances lipophilicity and may improve binding affinity to biological targets.
  • Thiazole Moiety: This group is often associated with increased antimicrobial activity, likely due to its ability to interact with cellular components.

Table 1 summarizes findings related to structural modifications and their impact on biological activity.

Compound StructureModificationsMIC (µM)Activity
Compound AChlorine10Antibacterial
Compound BMethyl20Anticancer
Compound CThiazole15Antifungal

Case Studies

  • Antibacterial Efficacy: A recent investigation into thiazole-based compounds demonstrated their effectiveness against resistant strains of bacteria, highlighting the potential for this compound in treating infections caused by multi-drug resistant organisms.
  • Cancer Cell Studies: In vitro assays indicated that derivatives similar to this compound reduced proliferation rates in several cancer cell lines, suggesting a promising avenue for further development in oncological therapies .

Chemical Reactions Analysis

Thiazole Ring Formation

The 2-methylthiazol-4-yl substituent is synthesized via a Hantzsch thiazole synthesis , involving:

  • Reaction Steps :

    • Bromination of acetophenone derivatives to form α-bromo ketones.

    • Cyclization with thiourea in ethanol under reflux to yield thiazole intermediates.

    • Methylation at the 2-position using methyl iodide or dimethyl sulfate.

Example Conditions :

StepReagentsSolventTemperatureYield
BrominationCuBr₂, ethyl acetateEthyl acetate80°C75–85%
CyclizationThiourea, EtOHEthanolReflux60–70%

Substituent Effects on Reactivity

Modifications to the acrylamide or thiazole ring alter reactivity:

  • Electron-Withdrawing Groups (EWGs) : The 2-chlorophenyl group increases the acrylamide’s electrophilicity, enhancing covalent binding to cysteine residues (e.g., in enzyme inhibition) .

  • Thiazole Methyl Group : The 2-methyl group on the thiazole improves metabolic stability by reducing oxidative metabolism at the 4-position .

Table 1: Impact of Substituents on Reactivity

SubstituentPositionEffectReference
Clβ-Phenyl↑ Electrophilicity
CH₃Thiazole-2↑ Stability

Covalent Binding and Stability

  • Cys-Targeting : The acrylamide reacts with cysteine thiols via Michael addition , as observed in GSTO1-1 inhibition studies .

  • Hydrolytic Stability : The compound resists hydrolysis under physiological pH (7.4) due to the conjugated thiazole and aryl groups stabilizing the acrylamide .

Synthetic Challenges

  • Byproduct Formation : Competing reactions during acryloylation (e.g., over-alkylation) require precise stoichiometry .

  • Purification : The product is isolated via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acrylamide Nitrogen

(E)-3-(2-Chlorophenyl)-N-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)acrylamide (17h)
  • Structure : Features a phenyl ring substituted with a dihydroimidazole group instead of a thiazole.
  • Reduced steric bulk compared to the 2-methylthiazol substituent.
  • Synthetic Pathway : Synthesized via coupling of (E)-3-(2-chlorophenyl)acrylic acid with 4-(4,5-dihydro-1H-imidazol-2-yl)aniline .
  • Implications : The imidazoline group may enhance solubility but reduce membrane permeability compared to the thiazole-containing analog.
N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide
  • Structure : Contains a 3,4-dichlorophenyl group and a thiazole substituted with a 4-chlorobenzyl moiety.
  • The benzyl-thiazole substituent introduces steric hindrance.
  • Structural Analysis : The dichlorophenyl ring is twisted by 61.8° relative to the thiazole, affecting molecular conformation .
(E)-N-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)-3-(2-chlorophenyl)acrylamide
  • Structure : Substituted pyrimidine-triazole group on the acrylamide nitrogen.
  • Key Differences :
    • The triazole ring enables hydrogen bonding and π-π interactions.
    • Molecular weight (326.74) suggests moderate bioavailability .
  • Implications : Improved solubility but reduced blood-brain barrier penetration compared to thiazole analogs.

Variations in Aryl Groups

(Z)-2-[(E)-3-(4-Chlorophenyl)acrylamido]-3-(4-hydroxy-3-methoxyphenyl)-N-propylacrylamide (3312)
  • Structure : 4-Chlorophenyl and 4-hydroxy-3-methoxyphenyl substituents.
  • Key Differences :
    • Methoxy and hydroxy groups enhance polarity and hydrogen-bonding capacity.
    • Propyl chain introduces flexibility.
  • Implications : Likely improved water solubility but reduced cell permeability .
(E)-3-(Thiophen-3-yl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acrylamide
  • Structure : Thiophene replaces the chlorophenyl group; tetrahydro-2H-pyran adds hydrophilicity.
  • Key Differences :
    • Thiophene’s sulfur atom participates in unique interactions (e.g., van der Waals).
    • Hydroxy and tetrahydrofuran groups improve solubility.
  • Implications: Potential for CNS activity due to balanced lipophilicity .

Structural and Electronic Effects

  • Chlorine Substitution :
    • 2-Chlorophenyl (target compound) vs. 3,4-dichlorophenyl (): Increased halogen bonding but higher metabolic clearance risk.
    • 4-Chlorophenyl (): Altered steric and electronic effects due to para substitution.
  • Heterocyclic Moieties :
    • Thiazole (target) vs. imidazoline (): Thiazole’s sulfur enhances π-π stacking; imidazoline’s basicity affects protonation states.
    • Triazole (): Introduces additional hydrogen-bonding sites.

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